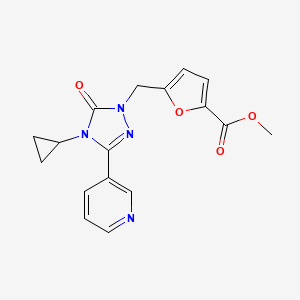
methyl 5-((4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-((4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C17H16N4O4 and its molecular weight is 340.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 5-((4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate is a complex organic compound that incorporates a furan carboxylate and a triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antifungal, antibacterial, and anticancer properties.
Chemical Structure
The compound features several key structural elements:
- Furan Ring : Provides a unique electronic environment and contributes to the biological activity.
- Triazole Moiety : Known for its diverse pharmacological properties, including antifungal and antibacterial activities.
- Pyridine and Cyclopropyl Groups : These groups enhance the compound's steric and electronic characteristics, potentially influencing its interactions with biological targets.
Antifungal Activity
Compounds containing triazole rings have been extensively studied for their antifungal properties. The presence of the triazole group in this compound suggests potential efficacy against various fungal pathogens. Research indicates that similar triazole derivatives exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus .
Antibacterial Activity
The compound's structure may also confer antibacterial properties. Triazoles have been reported to possess activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). In studies involving triazole derivatives, compounds showed minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against various bacterial strains .
Anticancer Potential
Recent investigations into triazole-containing compounds have revealed promising anticancer activities. For instance, some derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the modulation of cell signaling pathways associated with cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Triazole Substituents : Variations in substituents on the triazole ring can significantly affect potency and selectivity against specific pathogens.
- Furan Carboxylate Positioning : The position of the furan carboxylate group influences the interaction with biological targets, affecting both efficacy and toxicity.
Data Table: Biological Activity Overview
| Biological Activity | Target Organism/Cell Line | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | 0.5 | |
| Antibacterial | Staphylococcus aureus | 0.25 | |
| Anticancer | Various cancer cell lines | IC50 < 10 |
Case Studies
- Antifungal Efficacy : A study demonstrated that a related triazole derivative exhibited significant antifungal activity with an MIC of 0.5 μg/mL against Candida albicans, suggesting that methyl 5-((4-cyclopropyl...) could have similar or enhanced effects due to its structural complexity .
- Antibacterial Screening : In another research effort, various triazole derivatives were screened for antibacterial activity against MRSA, with some compounds achieving MIC values lower than those of traditional antibiotics like vancomycin .
- Anticancer Studies : Preliminary investigations into the anticancer properties of triazole derivatives indicated that they could induce apoptosis in cancer cells through modulation of signaling pathways, warranting further exploration into their therapeutic potential .
Propiedades
IUPAC Name |
methyl 5-[(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-24-16(22)14-7-6-13(25-14)10-20-17(23)21(12-4-5-12)15(19-20)11-3-2-8-18-9-11/h2-3,6-9,12H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVMZPBWXPZUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













